gamma-Tocotrienol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cancer Treatment

Field: Oncology

Application: γ-T3 has been reported to exhibit superior anti-tumorigenic activity in both in vitro and in vivo studies, particularly in breast cancer cells. It also modulates the paracrine secretion of VEGF induced by cobalt (II) chloride via the extracellular signal-regulated kinase signaling pathway in gastric cancer cells.

Radiation Protection

Field: Radiobiology

Application: γ-T3 has been identified as a potential radiation countermeasure.

Method: Mice were treated with γ-T3 prior to gamma-irradiation.

Reducing Cholesterol Levels

Field: Cardiology

Application: γ-T3 has been linked to reducing levels of bad cholesterol.

Method: This involves administering γ-T3 and monitoring its effects on cholesterol levels.

Cardiovascular Disease Prevention

Application: γ-T3 has been shown to hinder fat oxidation and inflammation for protection of arterial walls from atherosclerotic damage.

Method: This involves administering γ-T3 and monitoring its effects on cardiovascular health.

Results: Studies have shown that γ-T3 supplementation can slow the buildup of plaque in the arteries.

Osteoporosis Treatment

Field: Endocrinology

Application: γ-T3 has been shown to help strengthen and more quickly heal bone fractures in postmenopausal rats with osteoporosis.

Method: This involves administering γ-T3 and monitoring its effects on bone health.

Neuroprotection

Neuroprotection

Field: Neurology

Anticancer Effects

Field: Oncology

Application: γ-T3 has been linked to anticancer activity.

Method: This involves administering γ-T3 and monitoring its effects on cancer cells.

Results: Studies have shown that γ-T3 can induce apoptosis in cancer cells.

Reducing Risk of Cardiovascular Disease

Field: Cardiology

Application: γ-T3 has been shown to reduce the risk of cardiovascular disease.

Results: Studies have shown that γ-T3 can slow the buildup of plaque in the arteries.

Lowering Cholesterol Levels

Application: γ-T3 has been linked to lowering cholesterol levels.

Improving Fracture Healing

Radiation Countermeasure

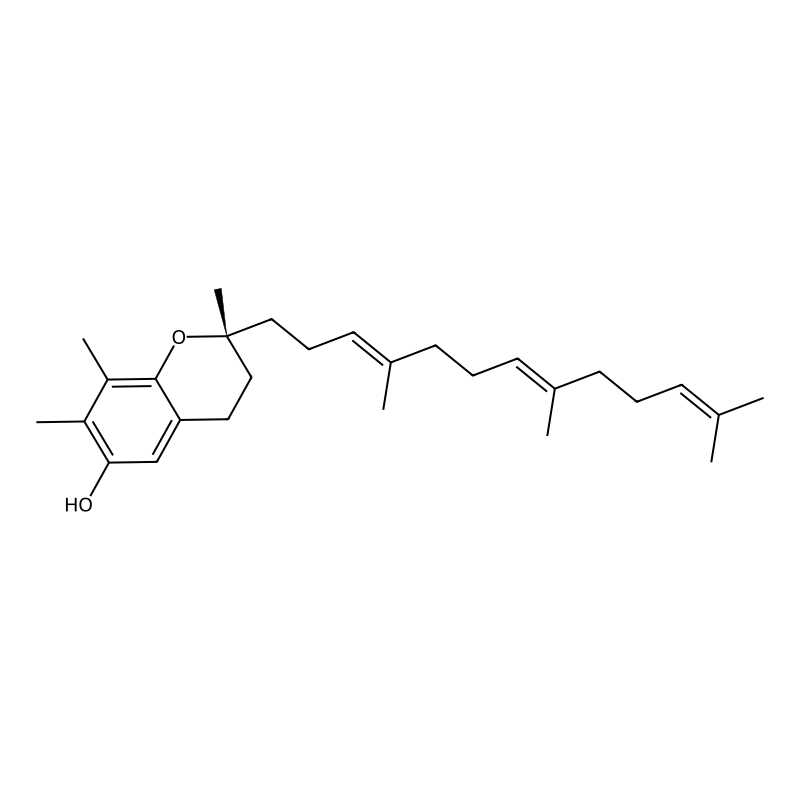

Gamma-Tocotrienol is a member of the tocotrienol family, which is a type of vitamin E. It is characterized by its unique chemical structure, which includes a chroman-6-ol head group and a farnesyl side chain. Specifically, gamma-tocotrienol has methyl groups at the 2, 7, and 8 positions of the chroman ring, distinguishing it from other tocotrienols such as alpha-tocotrienol and beta-tocotrienol . This compound is found in various natural sources, particularly in rice bran oil, palm oil, and barley .

- Potential Anticancer Effects: Research suggests γ-Tocotrienol's mechanism of action in cancer might involve multiple pathways []. It may:

- Downregulate HMG-CoA reductase, an enzyme involved in cholesterol synthesis, potentially impacting cancer cell proliferation [].

- Induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

- Inhibit angiogenesis (formation of new blood vessels) by targeting specific receptors, limiting tumor growth [].

- Oxidation: The unsaturated side chain can be oxidized to form various reactive oxygen species, which may contribute to its biological activity.

- Esterification: The hydroxyl group can react with acids to form esters, which can enhance its solubility and stability in different formulations.

- Hydrogenation: The double bonds in the farnesyl chain can be hydrogenated to yield saturated derivatives.

These reactions are significant for understanding its stability and potential modifications for therapeutic applications.

Gamma-Tocotrienol exhibits a range of biological activities:

- Antioxidant Properties: It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress .

- Anti-Cancer Effects: Emerging research indicates that gamma-tocotrienol possesses anti-cancer properties, inhibiting the proliferation of various cancer cell lines and inducing apoptosis . It has been shown to inhibit nuclear factor kappa B activation, which is involved in cancer progression .

- Cardioprotective Effects: Studies suggest that gamma-tocotrienol may protect against cardiovascular diseases by reducing cholesterol levels and improving endothelial function .

Gamma-Tocotrienol can be synthesized through several methods:

- Natural Extraction: It is primarily extracted from natural sources such as rice bran oil and palm oil.

- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving the condensation of appropriate precursors . For instance, one method involves the reaction of 2-methyl-1,4-naphthoquinone with isoprenoid units.

- Biotechnological Methods: Fermentation processes utilizing specific strains of microorganisms can also produce gamma-tocotrienol efficiently.

Gamma-Tocotrienol has diverse applications across various fields:

- Nutraceuticals: It is used as a dietary supplement due to its health benefits.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at anti-aging.

- Food Industry: Gamma-tocotrienol is added to food products for its nutritional benefits and preservation qualities .

Gamma-Tocotrienol shares similarities with other tocopherols and tocotrienols but has distinct characteristics:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Alpha-Tocopherol | Saturated tail | Most biologically active form of vitamin E |

| Beta-Tocotrienol | Unsaturated tail | Similar antioxidant properties |

| Delta-Tocopherol | Saturated tail | Less potent than alpha-tocopherol |

| Beta-Tocopherol | Saturated tail | Found in lower concentrations |

Unlike its counterparts, gamma-tocotrienol has a unique arrangement of methyl groups that contributes to its distinct biological activities and potential therapeutic effects.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Use Classification

Dates

2: Singh VK, Hauer-Jensen M. γ-Tocotrienol as a Promising Countermeasure for Acute Radiation Syndrome: Current Status. Int J Mol Sci. 2016 May 3;17(5). pii: E663. doi: 10.3390/ijms17050663. Review. PubMed PMID: 27153057; PubMed Central PMCID: PMC4881489.

3: Zhao L, Fang X, Marshall MR, Chung S. Regulation of Obesity and Metabolic Complications by Gamma and Delta Tocotrienols. Molecules. 2016 Mar 11;21(3):344. doi: 10.3390/molecules21030344. Review. PubMed PMID: 26978344.

4: Davis-Yadley AH, Malafa MP. Vitamins in pancreatic cancer: a review of underlying mechanisms and future applications. Adv Nutr. 2015 Nov 13;6(6):774-802. doi: 10.3945/an.115.009456. Print 2015 Nov. Review. PubMed PMID: 26567201; PubMed Central PMCID: PMC4642423.

5: Ahsan H, Ahad A, Iqbal J, Siddiqui WA. Pharmacological potential of tocotrienols: a review. Nutr Metab (Lond). 2014 Nov 12;11(1):52. doi: 10.1186/1743-7075-11-52. eCollection 2014. Review. PubMed PMID: 25435896; PubMed Central PMCID: PMC4247006.

6: Kruk J, Szymańska R, Cela J, Munne-Bosch S. Plastochromanol-8: fifty years of research. Phytochemistry. 2014 Dec;108:9-16. doi: 10.1016/j.phytochem.2014.09.011. Epub 2014 Oct 9. Review. PubMed PMID: 25308762.

7: Jiang Q. Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radic Biol Med. 2014 Jul;72:76-90. doi: 10.1016/j.freeradbiomed.2014.03.035. Epub 2014 Apr 3. Review. PubMed PMID: 24704972; PubMed Central PMCID: PMC4120831.

8: Singh VK, Beattie LA, Seed TM. Vitamin E: tocopherols and tocotrienols as potential radiation countermeasures. J Radiat Res. 2013 Nov 1;54(6):973-88. doi: 10.1093/jrr/rrt048. Epub 2013 May 8. Review. PubMed PMID: 23658414; PubMed Central PMCID: PMC3823775.

9: Sylvester PW, Ayoub NM. Tocotrienols target PI3K/Akt signaling in anti-breast cancer therapy. Anticancer Agents Med Chem. 2013 Sep;13(7):1039-47. Review. PubMed PMID: 23272909.

10: Berbée M, Hauer-Jensen M. Novel drugs to ameliorate gastrointestinal normal tissue radiation toxicity in clinical practice: what is emerging from the laboratory? Curr Opin Support Palliat Care. 2012 Mar;6(1):54-9. doi: 10.1097/SPC.0b013e32834e3bd7. Review. PubMed PMID: 22228028; PubMed Central PMCID: PMC3677768.

11: Sylvester PW, Wali VB, Bachawal SV, Shirode AB, Ayoub NM, Akl MR. Tocotrienol combination therapy results in synergistic anticancer response. Front Biosci (Landmark Ed). 2011 Jun 1;16:3183-95. Review. PubMed PMID: 21622228.

12: Gupta SC, Kim JH, Prasad S, Aggarwal BB. Regulation of survival, proliferation, invasion, angiogenesis, and metastasis of tumor cells through modulation of inflammatory pathways by nutraceuticals. Cancer Metastasis Rev. 2010 Sep;29(3):405-34. doi: 10.1007/s10555-010-9235-2. Review. PubMed PMID: 20737283; PubMed Central PMCID: PMC2996866.

13: Kulkarni S, Ghosh SP, Hauer-Jensen M, Kumar KS. Hematological targets of radiation damage. Curr Drug Targets. 2010 Nov;11(11):1375-85. Review. PubMed PMID: 20583980.

14: Haussler MR, Haussler CA, Bartik L, Whitfield GK, Hsieh JC, Slater S, Jurutka PW. Vitamin D receptor: molecular signaling and actions of nutritional ligands in disease prevention. Nutr Rev. 2008 Oct;66(10 Suppl 2):S98-112. doi: 10.1111/j.1753-4887.2008.00093.x. Review. PubMed PMID: 18844852.

15: Szymańska R, Kruk J. [Occurrence and function of tocochromanols in plants, animals and men]. Postepy Biochem. 2007;53(2):174-81. Review. Polish. PubMed PMID: 17969879.

16: Rapaka RS, Coates PM. Dietary supplements and related products: a brief summary. Life Sci. 2006 Mar 27;78(18):2026-32. Epub 2006 Feb 23. Review. PubMed PMID: 16497339.

17: Brigelius-Flohé R. Induction of drug metabolizing enzymes by vitamin E. J Plant Physiol. 2005 Jul;162(7):797-802. Review. PubMed PMID: 16008107.

18: Mo H, Elson CE. Studies of the isoprenoid-mediated inhibition of mevalonate synthesis applied to cancer chemotherapy and chemoprevention. Exp Biol Med (Maywood). 2004 Jul;229(7):567-85. Review. PubMed PMID: 15229351.

19: Elson CE, Yu SG. The chemoprevention of cancer by mevalonate-derived constituents of fruits and vegetables. J Nutr. 1994 May;124(5):607-14. Review. PubMed PMID: 8169651.